5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hispidulin 4’-O-beta-D-glucopyranoside is a natural flavone glycoside derived from plants. It has garnered significant interest due to its potential biological activities, including antiviral properties, particularly as a potential inhibitor of the COVID-19 main protease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hispidulin 4’-O-beta-D-glucopyranoside can be isolated from the leaves of certain plants, such as Cirsium oligophyllum. The isolation process involves extraction and purification using solvents like methanol, ethanol, and pyridine. The compound is then identified and characterized using techniques such as 1H and 13C NMR, FAB-MS, and UV spectroscopy .
Industrial Production Methods
Industrial production methods for Hispidulin 4’-O-beta-D-glucopyranoside are not well-documented. the extraction from plant sources remains a primary method. Advances in biotechnological approaches may offer alternative production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Hispidulin 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the double bonds in the flavone structure.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.
Wissenschaftliche Forschungsanwendungen
Hispidulin 4’-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It serves as a model compound for studying flavone glycosides and their chemical properties.
Biology: It is used to investigate the biological activities of flavone glycosides, including their antioxidant and anti-inflammatory properties.
Medicine: The compound is being explored for its potential antiviral activity, particularly as a COVID-19 main protease inhibitor
Industry: It may have applications in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Hispidulin 4’-O-beta-D-glucopyranoside exerts its effects by interacting with specific molecular targets and pathways. As a potential COVID-19 main protease inhibitor, it binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s antioxidant and anti-inflammatory properties are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nepetin 4’-O-beta-D-glucopyranoside: Another flavone glycoside with similar structural features and biological activities.
Luteolin 7-O-beta-D-glucopyranoside: A flavone glycoside known for its antioxidant and anti-inflammatory properties.
Apigenin 7-O-beta-D-glucopyranoside: A compound with similar flavone structure and potential health benefits.
Uniqueness
Hispidulin 4’-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity. Its potential as a COVID-19 main protease inhibitor further distinguishes it from other flavone glycosides .
Eigenschaften
Molekularformel |
C22H22O11 |
---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3 |
InChI-Schlüssel |
MORLNMAFXVHNAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.